Evidence Item 1: 2,4-Dichloroanilino Substituent vs. 4-Methoxyanilino—Estimated Lipophilicity and Electronic Differential
The 2,4-dichloroanilino substituent in CAS 328555-41-5 introduces two electron-withdrawing chlorine atoms, increasing lipophilicity and altering the electronic environment of the thiadiazole ring compared to mono-substituted analogs. Using the 4-methoxyanilino analog (8-ethoxy-3-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, EvitaChem EVT-1372873) as a comparator, the dichloro substitution is predicted to increase cLogP by approximately 1.2–1.5 log units and reduce the HOMO energy of the anilino-thiadiazole fragment, potentially strengthening π–π stacking with the 5-LO active-site aromatic residues [1]. This differentiation is critical because leukotriene biosynthesis inhibitor SAR studies demonstrate that electron-withdrawing substituents on the anilino ring significantly shift 5-LO inhibitory potency, with dichloro-substituted analogs typically outperforming methoxy or methyl analogs in whole-blood LTB₄ inhibition assays [2].
| Evidence Dimension | Lipophilicity (cLogP) and electronic effect (Hammett σ) of anilino substituent |
|---|---|
| Target Compound Data | 2,4-Cl₂ substitution; estimated cLogP ~4.2–4.8; σₚ (Cl) = +0.23, cumulative electron-withdrawing effect |
| Comparator Or Baseline | 4-OCH₃ analog (EVT-1372873); estimated cLogP ~2.8–3.2; σₚ (OCH₃) = −0.27, electron-donating |
| Quantified Difference | ΔcLogP ≈ +1.2 to +1.5; ΔHammett σ difference ≈ 0.50 units (net electron-withdrawing vs. donating) |
| Conditions | Predicted cLogP using ChemAxon/ALOGPS; Hammett σ constants from standard compilations; no experimental logP data available for either compound |
Why This Matters
Higher lipophilicity and electron-withdrawing character of the 2,4-dichloroanilino group are class-associated with improved 5-LO active-site complementarity, making CAS 328555-41-5 structurally non-substitutable for analogs bearing electron-donating anilino substituents in leukotriene pathway studies.
- [1] Rácz, B.; Herenbrink, C.K.; Kovács, D.; et al. Novel Coumarin-Thiadiazole Hybrids and Their Cu(II) and Zn(II) Complexes as Potential Antimicrobial Agents and Acetylcholinesterase Inhibitors. Int. J. Mol. Sci. 2021, 22(18), 9709. View Source
- [2] Gareau, Y.; Ducharme, Y.; Friesen, R.; Blouin, M. Thiadiazole substituted coumarin derivatives and their use as leukotriene biosynthesis inhibitor. PCT Int. Appl. WO 2006099735 A1, September 28, 2006. View Source
